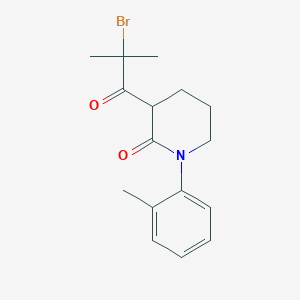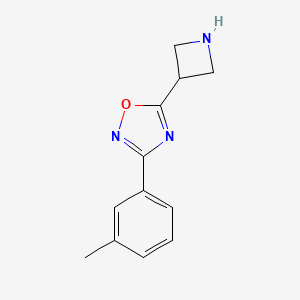![molecular formula C10H15ClN2O B13219208 N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride is a chemical compound with a molecular formula of C10H15ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an acetamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(aminomethyl)benzylamine} + \text{acetic anhydride} \rightarrow \text{N-{[4-(aminomethyl)phenyl]methyl}acetamide} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form:
[ \text{N-{[4-(aminomethyl)phenyl]methyl}acetamide} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of N-{[4-(aminomethyl)phenyl]methyl}acetamide oxides.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Wirkmechanismus
The mechanism of action of N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to form hydrogen bonds and electrostatic interactions plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4-(aminomethyl)phenyl]methyl}acetamide
- N-{[4-(aminomethyl)phenyl]methyl}acetamide oxides
- N-{[4-(aminomethyl)phenyl]methyl}acetamide derivatives
Uniqueness
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the aminomethyl group and the acetamide moiety allows for versatile chemical modifications, making it a valuable compound in various applications. Its hydrochloride salt form enhances its solubility and stability, further contributing to its uniqueness.
Eigenschaften
Molekularformel |
C10H15ClN2O |
|---|---|
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
N-[[4-(aminomethyl)phenyl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12-7-10-4-2-9(6-11)3-5-10;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
OGSWVKLPULNHGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC=C(C=C1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


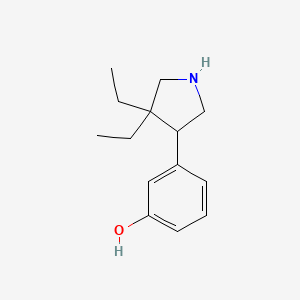


![4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219158.png)
![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
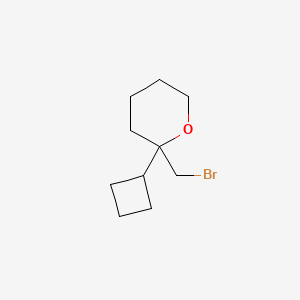
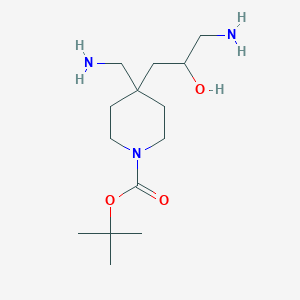
![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
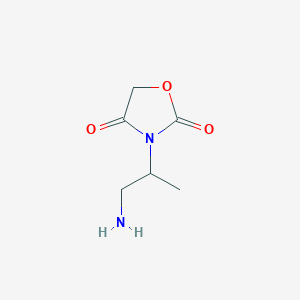
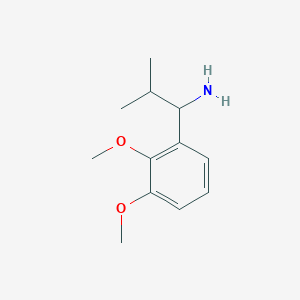
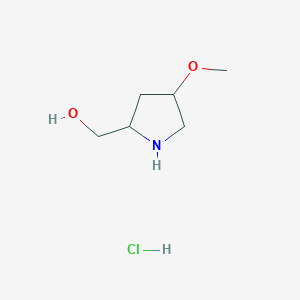
![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)
